molecular formula C22H18ClN5O2S2 B603291 C22H18ClN5O2S2 CAS No. 1676054-50-4

C22H18ClN5O2S2

Cat. No.: B603291
CAS No.: 1676054-50-4
M. Wt: 484g/mol
InChI Key: GJDLIAVNNNHPSW-UHFFFAOYSA-N
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Description

C22H18ClN5O2S2 is a synthetic organic compound provided for research and development purposes. This chemical features a complex structure that incorporates chloro, acetamide, and tetrazolyl functional groups, making it a candidate for investigation in various chemical and pharmacological applications . Its molecular framework suggests potential for use as a key intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and ligands for metal complexes . Researchers may explore its mechanism of action in biological systems, where its structural motifs are commonly associated with interactions at enzyme active sites. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle all chemicals with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

1676054-50-4

Molecular Formula

C22H18ClN5O2S2

Molecular Weight

484g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H18ClN5O2S2/c23-14-7-5-13(6-8-14)15-12-32-22(25-15)19-16(29)11-28(20(19)24)9-1-4-18-26-21(27-30-18)17-3-2-10-31-17/h2-3,5-8,10,12,24,29H,1,4,9,11H2

InChI Key

GJDLIAVNNNHPSW-UHFFFAOYSA-N

SMILES

C1C(=C(C(=N)N1CCCC2=NC(=NO2)C3=CC=CS3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identification

  • IUPAC Name: 2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
  • CAS Registry Number : 406466-78-2
  • Molecular Formula : C22H18ClN5O2S2
  • Molecular Weight : 483.99 g/mol
  • Structural Features: A 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups. A sulfanyl (-S-) bridge linking the triazole moiety to an acetamide group. An (E)-configured thiophen-2-ylmethylideneamino substituent on the acetamide nitrogen.

This compound is structurally complex, combining heterocyclic, aromatic, and sulfur-containing functionalities. Such features are common in pharmaceuticals and agrochemicals, where triazole derivatives are often explored for their biological activity .

Table 1: Structural and Functional Comparison
Compound CAS No. Molecular Formula Key Structural Differences Potential Applications
This compound 406466-78-2 This compound Triazole core with Cl, OCH3, and thiophene Antimicrobial, kinase inhibitors
C9H19ClN2O2 (from ) 1173206-71-7 C9H19ClN2O2 Smaller aliphatic chain, Boc-protected amine Intermediate in drug synthesis
Fluconazole 86386-73-4 C13H12F2N6O Difluorophenyl-triazole, no sulfur groups Antifungal agent
Key Observations :

Heterocyclic Core :

  • This compound and Fluconazole share a 1,2,4-triazole core, but the former incorporates a sulfur atom and a thiophene group, which may enhance binding to metalloenzymes or confer redox activity .
  • In contrast, C9H19ClN2O2 lacks a triazole ring, emphasizing its role as a synthetic intermediate rather than a bioactive molecule .

Substituent Effects :

  • The 4-chlorophenyl group in this compound is analogous to the difluorophenyl group in Fluconazole, both contributing to hydrophobic interactions in target binding.
  • The methoxy group in this compound may improve solubility compared to purely hydrophobic analogs like C9H19ClN2O2 .

Biological Activity: Triazole-containing compounds (e.g., Fluconazole) are well-documented for antifungal activity. The addition of a sulfanyl group in this compound could modulate toxicity or target specificity, though experimental validation is needed .

Preparation Methods

Click Chemistry Approach

The triazolo-pyrimidine sulfonamide variant, characterized by a thieno[2,3-e]triazolo[1,5-a]pyrimidine core, is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." This method ensures high regioselectivity and yields under mild conditions.

Reaction Steps:

  • Synthesis of Azide Precursor :
    A 4-chlorophenyl sulfonyl chloride derivative is reacted with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours to form the corresponding sulfonyl azide.

  • Alkyne Preparation :
    A thieno[2,3-e]pyrimidin-5-amine bearing an isopropylphenyl group is functionalized with a terminal alkyne using propargyl bromide in the presence of potassium carbonate (K₂CO₃).

  • Cycloaddition :
    The azide and alkyne precursors undergo CuAAC with copper(II) sulfate (CuSO₄) and sodium ascorbate in a 1:1 tert-butanol/water mixture. The reaction proceeds at room temperature for 24 hours, yielding the triazole-linked product.

Typical Conditions :

  • Temperature: 25°C (cycloaddition step)

  • Catalyst: 10 mol% CuSO₄·5H₂O

  • Yield: 72–78% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.89–7.43 (m, 8H, aromatic), 2.91 (sept, 1H, isopropyl-CH), 1.32 (d, 6H, isopropyl-CH₃).

  • Elemental Analysis : Calculated for C₂₂H₁₈ClN₅O₂S₂: C 54.6%, H 3.75%, N 14.4%; Found: C 54.35%, H 3.91%, N 14.7%.

Multi-Step Organic Synthesis

An alternative route involves sequential Suzuki-Miyaura coupling and sulfonylation:

  • Thienopyrimidine Core Formation :
    A thieno[2,3-e]pyrimidine intermediate is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate with guanidine nitrate in ethanol under reflux.

  • Sulfonylation :
    The core structure is sulfonylated using 4-chlorophenylsulfonyl chloride in pyridine at 0–5°C.

  • Amination :
    The final amination step employs 4-isopropylaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Key Observations :

  • The sulfonylation step requires strict temperature control to avoid polysubstitution.

  • Yields drop to 55–60% if the amination reagent is added prematurely.

Thiocarbamide Derivatives

Condensation Reaction

The thiocarbamide isomer, N-(3-chlorophenyl)-N'-(thiazol-2-yl)thiourea, is prepared via condensation of 2-amino-4-p-anisyl-5-arylazothiazoles with aryl isothiocyanates.

Protocol:

  • Thiazole Intermediate :
    2-Amino-4-p-anisylthiazole is synthesized by reacting p-anisaldehyde with thiourea in the presence of bromine in acetic acid.

  • Diazotization and Coupling :
    The amino group is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by coupling with 3-chlorophenol.

  • Thiocarbamide Formation :
    The resulting arylazothiazole reacts with 3-chlorophenyl isothiocyanate in anhydrous DMF at 80°C for 8 hours.

Optimization Insights :

  • Excess isothiocyanate (1.2 equiv) improves yields to 65–70%.

  • Side products (e.g., symmetrical thioureas) are minimized by slow reagent addition.

Analytical Data:

  • FT-IR (KBr): ν 3340 cm⁻¹ (N–H stretch), 1215 cm⁻¹ (C=S).

  • Melting Point : 218–220°C (decomp.).

Comparative Analysis of Synthetic Methods

ParameterClick Chemistry RouteThiocarbamide Condensation
Reaction Time 24–48 hours8–12 hours
Yield 70–78%60–65%
Purity (HPLC) >98%92–95%
Key Advantage High regioselectivityScalability
Limitation Cu removal requiredSide product formation

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent advances propose using microreactors for the CuAAC step, reducing reaction time to 30 minutes and improving yield to 85%. Key parameters include:

  • Flow rate: 0.1 mL/min

  • Temperature: 50°C

  • Catalyst loading: 5 mol% CuI

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored for the thiocarbamide variant, utilizing ball milling with K₂CO₃ as a base. This method achieves 68% yield with no solvent waste .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing C₂₂H₁₈ClN₅O₂S₂ with high purity?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key bonds (e.g., sulfur linkages, chlorine substitution). Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and nucleophilic aromatic substitution for chlorine incorporation. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution). Validate purity using melting point analysis and ≥95% HPLC purity thresholds .

Q. Which spectroscopic techniques are critical for structural elucidation of C₂₂H₁₈ClN₅O₂S₂?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons and heterocyclic nitrogen environments, noting spin-spin coupling for sulfur/chlorine proximity.
  • FTIR : Confirm functional groups (e.g., S=O stretches, C-Cl peaks at 550–850 cm⁻¹).
  • HRMS (ESI/TOF) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s M+2 peak).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values. Cross-reference discrepancies with crystallographic data (if available) .

Q. How can solubility and stability be systematically evaluated for C₂₂H₁₈ClN₅O₂S₂ in aqueous and organic media?

  • Methodological Answer : Perform shake-flask experiments in buffers (pH 1–13) and solvents (DMSO, ethanol, hexane). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. For stability, incubate samples at 25°C, 40°C, and 60°C; analyze degradation products via LC-MS. Apply Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

  • Methodological Answer :

  • Step 1 : Re-validate experimental conditions (e.g., solvent effects, tautomeric forms).
  • Step 2 : Optimize DFT parameters (solvent model, basis set) using software like Gaussian or ORCA.
  • Step 3 : Apply empirical scaling factors to align calculated shifts with observed data.
  • Step 4 : If discrepancies persist, consider dynamic effects (e.g., conformational averaging) via MD simulations .

Q. What experimental design strategies can optimize reaction yield while minimizing byproducts in C₂₂H₁₈ClN₅O₂S₂ synthesis?

  • Methodological Answer : Use a Taguchi or Box-Behnken design to test variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify significant factors. For byproduct suppression, employ scavengers (e.g., molecular sieves for water-sensitive steps) or kinetic control (low-temperature quenching) .

Q. How to analyze contradictory bioactivity results in cell-based assays (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Dose-Response Curves : Calculate IC₅₀ (cytotoxicity) and EC₅₀ (efficacy) to establish therapeutic indices.
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways.
  • Contradiction Framework : Apply empirical falsification (e.g., replicate assays in orthogonal models like 3D spheroids vs. 2D monolayers) .

Q. What strategies validate the oxidative degradation pathways of C₂₂H₁₈ClN₅O₂S₂ under photolytic conditions?

  • Methodological Answer :

  • Stress Testing : Expose to UV light (ICH Q1B guidelines) in controlled humidity/temperature.
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide/sulfone derivatives).
  • Isotope Labeling : Use ¹⁸O₂ or D₂O to trace oxygen/water involvement in radical-mediated pathways .

Data Analysis & Interpretation

Q. How to address variability in crystallographic data (e.g., disordered Cl atoms in XRD structures)?

  • Methodological Answer : Refine structures using SHELXL with restraints for disordered regions. Validate via R-factor convergence (<5%). Compare with PDF (pair distribution function) analysis for amorphous consistency .

Q. What statistical methods reconcile contradictory results in SAR studies (e.g., logP vs. membrane permeability)?

  • Methodological Answer : Apply multivariate regression (PLS or PCA) to deconvolute confounding variables. Use bootstrapping to assess model robustness. Cross-validate with in silico PAMPA assays .

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